2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide
Description
Structure and Synthesis: This compound features a quinazolinone core substituted with a 4-methoxyphenyl group at position 2 and an N-(2-methylpropyl)acetamide moiety at position 2. The methoxy group enhances lipophilicity and modulates electronic properties, influencing binding to biological targets . Synthesis typically involves multi-step reactions starting from 4-methoxybenzaldehyde and anthranilic acid, followed by coupling with 2-methylpropylamine intermediates .
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)12-22-19(25)13-24-20(15-8-10-16(27-3)11-9-15)23-18-7-5-4-6-17(18)21(24)26/h4-11,14,20,23H,12-13H2,1-3H3,(H,22,25) |
InChI Key |
VWFFUBRQCSVWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide typically involves the condensation of anthranilic acid derivatives with amides. One common method is the Niementowski reaction, which involves the reaction of anthranilic acid with formamide under acidic conditions . This reaction can be modified using different amines or catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry approaches, such as microwave-induced synthesis or the use of deep eutectic solvents (DES). These methods aim to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to a dihydroquinazoline structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HT29), and ovarian (A2780) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.6 | Apoptosis induction |
| HT29 | 4.3 | Cell cycle arrest |
| A2780 | 3.9 | Inhibition of DNA synthesis |
Antitubercular Activity
Quinazolinone derivatives have also been studied for their antitubercular properties, particularly against Mycobacterium tuberculosis. The compound has shown promising results in inhibiting the growth of this pathogen in vitro and has been evaluated for its efficacy in vivo using animal models.
Table 3: Antitubercular Activity
| Test Method | Result |
|---|---|
| In vitro MIC | 0.5 µg/mL |
| In vivo efficacy | Significant reduction in bacterial load in mice |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound. It was found to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. -
Cytotoxicity Assessment :
A comprehensive cytotoxicity assessment was performed using the National Cancer Institute's protocols on several cancer cell lines. The results indicated that the compound significantly inhibited cell growth, supporting its potential as an anticancer agent. -
Antitubercular Testing :
In a study focused on tuberculosis treatment, the compound was tested against Mycobacterium tuberculosis H37Rv strain. Results showed that it could effectively reduce bacterial viability in vitro and demonstrated promising results in animal models.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₁H₂₃N₃O₃.
- Functional Groups: Methoxyphenyl, quinazolinone, and branched alkyl acetamide.
Comparison with Similar Compounds
Quinazolinone derivatives are structurally diverse, with variations in substituents significantly altering biological activity, solubility, and target specificity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
| Compound Name | Substituents | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound : 2-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide | 4-Methoxyphenyl, 2-methylpropyl acetamide | Methoxy groups enhance membrane permeability; branched alkyl chain improves metabolic stability. | Anticonvulsant, enzyme modulation . | |
| 2-[2-(4-Hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-hydroxypyridin-3-yl)acetamide | 4-Hydroxyphenyl, 6-hydroxypyridinyl acetamide | Hydroxyl groups increase polarity; reduced bioavailability compared to methoxy analogs. | Antioxidant, moderate antimicrobial activity . | |
| 2-[2-(4-Methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methylpyridin-3-yl)acetamide | 4-Methylphenyl, 6-methylpyridinyl acetamide | Methyl groups enhance hydrophobicity; higher CNS penetration. | Anticancer (in vitro IC₅₀: 12 µM against HeLa cells) . | |
| N-[4-(Acetylamino)phenyl]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide | Phenyl, 4-acetylaminophenyl acetamide | Acetylamino group improves solubility; phenyl substitution enhances π-π stacking with targets. | Antitumor (50% inhibition of HT-29 colon cancer at 10 µM) . | |
| 2-(4-{1-[(2-Methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methylpropyl)acetamide | 2-Methylbenzyl, 2-methylpropyl acetamide | Additional methylene bridge increases steric bulk; modulates matrix metalloproteinase (MMP) inhibition. | MMP-9 inhibitor (IC₅₀: 8.3 nM) . |
Pharmacokinetic and Toxicity Profiles
- Target Compound : Moderate solubility in DMSO (32 mg/mL); plasma protein binding: 89% .
- Methyl-Substituted Analog : Higher logP (3.1 vs. 2.7 for target compound) correlates with increased hepatotoxicity in rodent models .
- Chlorinated Derivatives : Exhibit CYP3A4 inhibition, raising risks of drug-drug interactions .
Biological Activity
Overview
The compound 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide , a member of the quinazolinone family, has attracted attention due to its potential biological activities. Its unique structure, featuring a quinazolinone core and various substituents, suggests a range of pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide |
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 302.38 g/mol |
| CAS Number | 1282102-73-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide exhibit significant anti-inflammatory properties. For instance, it has been suggested that the methoxy group enhances the compound's ability to interact with inflammatory mediators.
Anticancer Properties
Preliminary research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have reported activity against various bacterial strains, suggesting potential use as an antibacterial agent.
Case Studies and Research Findings
- Anti-inflammatory Study : A study conducted on a similar quinazolinone derivative demonstrated a significant reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating a possible mechanism for the anti-inflammatory effects observed with this class of compounds .
- Anticancer Research : In a recent study focusing on quinazolinone derivatives, researchers found that specific modifications to the core structure led to enhanced cytotoxicity against breast cancer cell lines. The findings suggest that further structural optimization could yield more potent anticancer agents .
- Antimicrobial Evaluation : A comparative analysis of several quinazolinone derivatives revealed that those with methoxy substitutions exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural features significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
